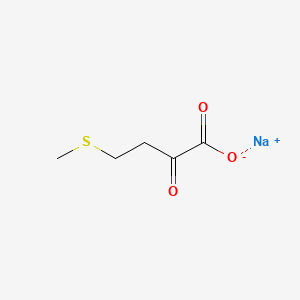

Sodium 4-(methylthio)-2-oxobutanoate

Description

Nomenclature and Chemical Synonyms in Academic Literature

In scientific literature, Sodium 4-(methylthio)-2-oxobutanoate is recognized by a variety of names, which can often be a source of complexity for researchers. A clear understanding of its nomenclature is crucial for accurate and effective communication of research findings. The compound is the sodium salt of 4-(methylthio)-2-oxobutanoic acid.

Its systematic name, according to IUPAC nomenclature, is sodium 4-(methylsulfanyl)-2-oxobutanoate. nih.govnih.gov However, it is frequently referred to by several other synonyms in academic and commercial contexts. These include alpha-keto-gamma-methylthiobutyric acid sodium salt, 2-keto-4-methylthiobutyric acid sodium salt, and the abbreviated form, KMTB sodium salt. nih.govresearchgate.net The variety in nomenclature highlights the different ways the molecule's structure can be described, emphasizing either the butanoate backbone, the keto group's position, or its relationship to methionine.

Interactive Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| Systematic Name | sodium 4-(methylsulfanyl)-2-oxobutanoate |

| Common Synonym | alpha-keto-gamma-methylthiobutyric acid sodium salt |

| Common Synonym | 2-keto-4-methylthiobutyric acid sodium salt |

| Abbreviation | KMTB sodium salt |

| CAS Number | 51828-97-8 |

| PubChem CID | 23696623 |

| ChEBI ID | 16723 (for the anion) |

Foundational Role as a Key Alpha-Keto Acid Intermediate

This compound is a quintessential alpha-keto acid, a class of organic compounds characterized by a carboxylic acid group and a ketone functional group adjacent to the carboxyl group. This structural arrangement makes it a direct precursor to the amino acid methionine through a process called transamination. nih.govontosight.ai

The transamination of 4-(methylthio)-2-oxobutanoate is a critical reaction where an amino group is transferred from a donor amino acid to the keto acid, resulting in the synthesis of L-methionine. ontosight.ai This reaction is catalyzed by a class of enzymes known as transaminases (or aminotransferases). nih.gov The ability of this keto acid to be converted into methionine makes it a vital intermediate in cellular metabolism, particularly in situations where methionine levels need to be replenished.

Research has shown that various amino acids can serve as amino group donors in this transamination reaction. A study on chicken tissues demonstrated that branched-chain amino acids (leucine, isoleucine, and valine) and glutamic acid are particularly effective substrates for this conversion in tissue cytosols. nih.gov This highlights the interconnectedness of amino acid metabolic pathways, where the nitrogen from one amino acid can be utilized to synthesize another.

Overview of its Centrality in Metabolic Fluxes

The significance of this compound extends beyond its role as a simple precursor to methionine. It is a central component of the methionine salvage pathway, also known as the Yang cycle. nih.gov This pathway is crucial for regenerating methionine from S-adenosylmethionine (SAM), a universal methyl group donor involved in numerous cellular reactions. After SAM donates its methyl group, it is converted to S-adenosylhomocysteine (SAH), and subsequently, the methylthioadenosine (MTA) portion is salvaged to reform methionine. The final step of this multi-enzyme pathway is the transamination of 4-(methylthio)-2-oxobutanoate to methionine. nih.gov

This recycling mechanism is of paramount importance as it conserves the sulfur atom and the carbon skeleton of methionine, which is an energetically expensive amino acid to synthesize de novo. The methionine salvage pathway is active in a wide range of organisms, from bacteria to plants and mammals, underscoring its fundamental role in cellular metabolism. nih.gov

Furthermore, 4-(methylthio)-2-oxobutanoate is a branch point in metabolism. Besides its conversion to methionine, it can also be a substrate for other enzymatic reactions. For instance, it is a precursor for the biosynthesis of ethylene (B1197577), a plant hormone that regulates various aspects of growth and development, in certain bacteria and fungi. nih.govnih.gov

Interactive Table 2: Kinetic Parameters of 4-(methylthio)-2-oxobutanoate Oxidation by Branched-Chain 2-Oxo Acid Dehydrogenase Complex (BCOADC)

| Substrate | Km (µM) | Vmax (% of 3-methyl-2-oxobutyrate) |

| 4-(methylthio)-2-oxobutyrate | 67 | 27 |

| 2-oxobutyrate | 18 | 53 |

| Data from a study on highly purified BCOADC. nih.govnih.gov |

Structure

2D Structure

Properties

IUPAC Name |

sodium;4-methylsulfanyl-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S.Na/c1-9-3-2-4(6)5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSCKRWNXKWTLR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

white, free-flowing powder | |

| Record name | Sodium 4-(methylthio)-2-oxobutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/509/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water and white petrolatum | |

| Record name | Sodium 4-(methylthio)-2-oxobutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/509/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

51828-97-8 | |

| Record name | Sodium 4-(methylthio)-2-oxobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-methylthio-2-oxobutyric acid ,sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 4-(METHYLTHIO)-2-OXOBUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EZY36W75U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Synthetic Methodologies for 4 Methylthio 2 Oxobutanoate

Enzymatic Biosynthesis from L-Methionine

The primary biological route to 4-methylthio-2-oxobutanoate (B1231810) involves the conversion of L-methionine. This transformation is catalyzed by specific enzymes that remove the amino group from the methionine molecule.

L-amino acid deaminases (L-AADs) are a class of enzymes that catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids. These enzymes have been identified in various microorganisms, including bacteria of the Proteus genus, and are instrumental in the conversion of L-methionine to 4-methylthio-2-oxobutanoate. The reaction involves the removal of the amino group from L-methionine, with the concomitant reduction of an electron acceptor, leading to the formation of the α-keto acid. Research has demonstrated the potential of using whole-cell biocatalysts expressing L-AADs for the production of 4-methylthio-2-oxobutanoate.

Transaminases, also known as aminotransferases, facilitate the transfer of an amino group from an amino acid to an α-keto acid. In the context of 4-methylthio-2-oxobutanoate, this process is reversible. The transamination of L-methionine with an α-keto acid acceptor (such as α-ketoglutarate) yields 4-methylthio-2-oxobutanoate and a new amino acid (glutamate). Conversely, the amination of 4-methylthio-2-oxobutanoate by an amino donor can regenerate L-methionine. This enzymatic reaction is a crucial step in the metabolic pathways of many organisms.

Several microorganisms are known to produce 4-methylthio-2-oxobutanoate. The yeast Trigonopsis variabilis is a notable example, as it possesses a D-amino acid oxidase with broad substrate specificity, capable of converting D-methionine into 4-methylthio-2-oxobutanoate. This has been explored for the production of various α-keto acids.

Escherichia coli has also been a focus of metabolic engineering for the production of 4-methylthio-2-oxobutanoate. By overexpressing genes encoding for enzymes like L-amino acid deaminase, researchers have successfully engineered E. coli strains capable of converting L-methionine into its corresponding α-keto acid. These microbial systems offer a promising avenue for the biotechnological production of this compound.

| Microbial Species | Key Enzyme(s) | Substrate | Product |

| Trigonopsis variabilis | D-amino acid oxidase | D-methionine | 4-Methylthio-2-oxobutanoate |

| Escherichia coli (engineered) | L-amino acid deaminase | L-methionine | 4-Methylthio-2-oxobutanoate |

Chemical Synthesis Routes in Laboratory and Industrial Contexts

While biosynthetic routes are significant, chemical synthesis provides alternative and often more scalable methods for producing 4-methylthio-2-oxobutanoate. These methods involve the construction of the carbon skeleton and the introduction of the necessary functional groups through various chemical reactions.

While detailed, specific industrial processes starting from butyric acid for the synthesis of 4-methylthio-2-oxobutanoate are not extensively documented in publicly available literature, the general chemical principles suggest a plausible synthetic strategy. This would likely involve the functionalization of a butyric acid derivative to introduce the keto group at the alpha position and the methylthio group at the gamma position. Such a multi-step synthesis would require precise control of reaction conditions to achieve the desired product with high yield and purity.

A patented industrial method for the synthesis of 2-oxo-4-methylthiobutyric acid (the acidic form of the target compound) involves a two-step process. The first step is the catalytic and selective oxidation of but-3-ene-1,2-diol to produce 2-oxo-but-3-enoic acid. This intermediate is then subjected to a selective condensation reaction with methylmercaptan to yield the final product. This approach highlights the use of both catalytic oxidation and condensation reactions to efficiently construct the target molecule.

General strategies for the synthesis of α-keto acids often involve the oxidation of corresponding α-hydroxy acids, alkenes, or alkynes. Various oxidizing agents and catalytic systems have been developed for these transformations. Condensation reactions, such as the aldol (B89426) condensation, can also be employed to build the carbon backbone of α-keto acids, followed by further functional group manipulations.

| Synthetic Approach | Starting Materials | Key Reactions |

| Patented Industrial Method | But-3-ene-1,2-diol, Methylmercaptan | Catalytic Oxidation, Condensation |

| General α-Keto Acid Synthesis | α-Hydroxy acids, Alkenes, Alkynes | Oxidation |

| General α-Keto Acid Synthesis | Aldehydes, Ketones | Condensation |

Optimization Strategies for 4-Methylthio-2-oxobutanoate Production

The industrial-scale production of sodium 4-(methylthio)-2-oxobutanoate (MTOB) necessitates the development of robust and economically viable processes. Optimization strategies are, therefore, crucial and primarily focus on enhancing the efficiency of biocatalytic systems, either through the engineering of whole-cell biocatalysts or through the refinement of bioconversion processes, including enzyme immobilization.

Whole-Cell Biocatalyst Engineering and Process Optimization

The use of whole-cell biocatalysts offers a significant advantage by providing a natural and protective environment for enzymes, eliminating the need for costly and time-consuming enzyme purification. The engineering of these microbial factories, coupled with the optimization of fermentation conditions, is a key area of research for enhancing MTOB production.

Metabolic Engineering of Microorganisms:

Genetic modification of microorganisms is a powerful tool to channel metabolic pathways towards the overproduction of a desired compound. In the context of MTOB, this involves the strategic manipulation of genes related to methionine metabolism. For instance, the overexpression of enzymes responsible for the conversion of methionine to MTOB, such as L-amino acid oxidase or transaminases, can significantly increase product yield.

One of the primary biosynthetic routes for MTOB is through the metabolism of L-methionine, a common amino acid. nih.gov Various microorganisms, including bacteria and fungi, have been identified to metabolize methionine to produce MTOB. nih.gov

Process Optimization:

The optimization of fermentation parameters is critical for maximizing the productivity of whole-cell biocatalytic systems. Key parameters that are often fine-tuned include:

Temperature: The optimal temperature for MTOB production is dependent on the specific microorganism being used. For instance, while many microbial processes operate efficiently between 30-37°C, some enzymes may exhibit higher activity at elevated temperatures.

pH: The pH of the fermentation medium can significantly impact enzyme activity and cell viability. Maintaining the pH within the optimal range for the specific biocatalyst is essential for sustained production.

Substrate Concentration: The concentration of the precursor, typically L-methionine, needs to be carefully controlled. While a higher substrate concentration might seem beneficial, it can also lead to substrate inhibition, where the enzyme's active site becomes saturated, or toxicity to the microbial cells.

Aeration and Agitation: For aerobic microorganisms, the supply of oxygen is a critical factor. Proper aeration and agitation ensure sufficient oxygen transfer for cell growth and enzymatic reactions.

Table 1: Examples of Whole-Cell Biocatalyst Engineering for Amino Acid Derivative Production

| Microorganism | Engineering Strategy | Target Compound | Key Findings |

| Saccharomyces cerevisiae | Overexpression of pathway enzymes | n-butanol | Ten-fold increase in production to 2.5 mg/L. nih.gov |

| Yeast | Metabolic pathway engineering | Fatty acid-derived biofuels | Significant improvements in lipid production, with some strains achieving over 100 g/L. researchgate.net |

| Saccharomyces cerevisiae | Introduction of the Clostridial ABE-butanol pathway and thiolase engineering | Butanol | Approximately two-fold increase in butanol production. manchester.ac.uk |

Immobilization Techniques for Enhanced Bioconversion Efficiency

Enzyme immobilization is a technique that confines enzymes to a solid support material, offering several advantages over the use of free enzymes in solution. These benefits include enhanced stability, reusability, and easier separation from the product stream, which are all crucial for developing continuous and cost-effective bioprocesses. For the synthetic production of MTOB, the immobilization of D-amino acid oxidase (DAAO) is a particularly promising strategy. nih.govnih.gov

Common Immobilization Techniques:

Several methods have been developed for enzyme immobilization, each with its own set of advantages and disadvantages. The most common techniques include:

Adsorption: This is a simple and gentle method where the enzyme is physically adsorbed onto the surface of a carrier material through weak interactions like van der Waals forces or hydrogen bonds.

Covalent Bonding: This method involves the formation of strong, stable covalent bonds between the enzyme and the support material. This technique generally results in a more robust and leach-resistant immobilized enzyme. nih.gov

Entrapment: In this technique, the enzyme is physically confined within the porous matrix of a polymer gel or fiber. This method is gentle and can protect the enzyme from the harsh reaction environment. ias.ac.inrsc.org

Cross-Linking: This method involves the formation of intermolecular cross-links between enzyme molecules using a bifunctional reagent, resulting in the formation of insoluble enzyme aggregates. This is a carrier-free immobilization technique.

Research Findings on D-amino acid oxidase Immobilization:

Numerous studies have investigated the immobilization of DAAO to improve its stability and catalytic efficiency for various applications, including the synthesis of α-keto acids like MTOB.

Entrapment in Polyacrylamide: The entrapment of Trigonopsis variabilis cells containing DAAO and catalase in polyacrylamide beads has been shown to eliminate the permeability barrier of the cells and stabilize the DAAO activity against heat inactivation. ias.ac.in

Covalent Attachment to Solid Supports: The covalent immobilization of DAAO from Trigonopsis variabilis onto epoxy-activated Sepabeads has demonstrated stabilization against the denaturing effects of high temperature and exposure to a gas-liquid interface. nih.gov

Adsorption on Attapulgite (B1143926): Optimal conditions have been established for the immobilization of hog kidney DAAO onto an attapulgite support using glutaraldehyde (B144438) as a cross-linking agent, achieving yields of 40 to 70%. nih.gov

Table 2: Comparison of Immobilization Techniques for D-amino acid oxidase

| Immobilization Technique | Support Material | Key Advantages | Key Challenges |

| Entrapment | Polyacrylamide, Alginate, Carrageenan ias.ac.innih.gov | Gentle immobilization, enzyme protection. ias.ac.innih.gov | Potential for enzyme leakage, mass transfer limitations. nih.gov |

| Covalent Bonding | Epoxy-activated Sepabeads, Agarose (B213101) nih.govmdpi.com | Strong enzyme-support interaction, high stability, reduced leaching. nih.govmdpi.com | Potential for enzyme conformational changes and activity loss. mdpi.com |

| Adsorption | Attapulgite, Nanoparticles nih.govfrontiersin.org | Simple and mild conditions, reversible. nih.govfrontiersin.org | Weak enzyme-support interaction can lead to leaching. frontiersin.org |

| Cross-Linking (Carrier-Free) | Glutaraldehyde | High enzyme loading, no support cost. nih.gov | Potential for enzyme denaturation, diffusion limitations in large aggregates. nih.gov |

Catabolic and Salvage Pathways of Sulfur Amino Acids Involving 4 Methylthio 2 Oxobutanoate

Methionine Catabolism and Degradation Routes

Methionine catabolism refers to the breakdown of this essential amino acid into simpler compounds. ontosight.ai One significant pathway in this process involves the conversion of methionine to 4-methylthio-2-oxobutanoate (B1231810), which connects its degradation to central energy-producing pathways like the citric acid cycle. ontosight.ai

The initial step in this catabolic route is the transamination of L-methionine. ebi.ac.uk This biochemical reaction involves the transfer of an amino group from methionine to a keto acid, resulting in the formation of 4-methylthio-2-oxobutanoate (MTOB). ontosight.ai This conversion is catalyzed by enzymes known as transaminases. ontosight.ainih.gov In some microorganisms, this pathway is crucial for synthesizing methionine from other available amino acids and keto acids. ontosight.ai For instance, in certain bacteria and yeasts, this transamination is a key step in their methionine biosynthesis pathways. ontosight.ai

Following its formation, 4-methylthio-2-oxobutanoate can undergo further degradation. A key subsequent step is its conversion to methional. nih.gov MTOB is the direct precursor to methional, a potent inducer of apoptosis in certain cell lines. nih.gov This conversion can occur through oxidative decarboxylation, a process catalyzed by enzyme complexes like the branched-chain 2-oxo acid dehydrogenase complex (BCOADC). nih.gov This complex oxidizes MTOB, leading to the formation of methional and other downstream products. nih.gov Methional itself can be further metabolized through oxidation to (methylthio)propionic acid or through hydroxylation to form malondialdehyde. nih.gov

The catabolic pathways involving MTOB exhibit significant diversity across different organisms.

Yeast: In the yeast Geotrichum candidum, L-methionine degradation proceeds via a two-step pathway where MTOB is a key intermediate. nih.gov Other yeasts, such as those from the genus Williopsis, are also known to catabolize L-methionine through pathways like the Ehrlich pathway, leading to the production of volatile sulfur compounds. science.gov Studies in Saccharomyces cerevisiae have been instrumental in understanding the broader context of sulfur metabolism in eukaryotes. frontiersin.org

Bacteria: In contrast to the two-step process in some yeasts, the bacterium Brevibacterium linens utilizes a more direct one-step degradation of L-methionine. nih.gov However, transamination to MTOB is the initial step in the degradation pathway for other bacteria, such as Oenococcus oeni. nih.gov In Klebsiella pneumoniae, a tyrosine aminotransferase has been identified that catalyzes the final step of methionine recycling by converting MTOB to methionine. ebi.ac.uk

Plants: In plants, MTOB (often referred to as KMTB) is recognized as an intermediate metabolite. maxapress.com While it is a precursor to the plant hormone ethylene (B1197577) in some microorganisms, in plants like tomatoes, MTOB is considered to influence ethylene production primarily through its prior conversion back into methionine via the salvage pathway. maxapress.com

Table 1: Organism-Specific Methionine Catabolism

| Organism Type | Example Organism | Key Pathway Characteristics | Reference(s) |

| Yeast | Geotrichum candidum | Two-step degradation with 4-methylthio-2-oxobutyric acid (MOBA) as an intermediate. | nih.gov |

| Yeast | Williopsis saturnus | Utilizes the Ehrlich pathway for L-methionine catabolism. | science.gov |

| Bacteria | Brevibacterium linens | One-step degradation process, differing from the yeast pathway. | nih.gov |

| Bacteria | Oenococcus oeni | Transamination of L-methionine to MOBA is the first step in its degradation. | nih.gov |

| Plants | Tomato (Lycopersicon esculentum) | MTOB influences ethylene production by first being converted back to methionine. | maxapress.com |

The Methionine Salvage Pathway (MSP)

The methionine salvage pathway (MSP), also known as the Yang Cycle, is a crucial metabolic route that recycles the sulfur-containing portion of S-adenosylmethionine (SAM) to regenerate methionine. maxapress.comnih.gov This pathway is essential for sustaining methionine levels, particularly in processes with high demand, such as ethylene production in plants. maxapress.com

4-methylthio-2-oxobutanoate is the final intermediate compound in the methionine salvage pathway before the regeneration of methionine itself. foxchase.orgnih.gov After a series of enzymatic steps that process the byproduct 5′-methylthioadenosine (MTA), MTOB is formed. nih.gov The cycle is completed when MTOB undergoes a final transamination step, where it accepts an amino group to become methionine. nih.govresearchgate.net This last step can be catalyzed by various transaminases, depending on the organism. researchgate.net The regeneration of methionine via MTOB ensures that the sulfur atom is efficiently recycled, allowing for a continuous supply of this vital amino acid. maxapress.com

The methionine salvage pathway begins with 5′-methylthioadenosine (MTA), a byproduct generated from SAM in several essential biochemical reactions, including the biosynthesis of polyamines and the plant hormone ethylene. nih.govnih.gov The recycling of MTA is critical for removing a potentially inhibitory byproduct and salvaging its sulfur component. nih.gov

The pathway proceeds through the following general steps:

MTA is converted to 5′-methylthioribose-1-phosphate. nih.gov This can be achieved either by MTA phosphorylase or through the combined action of MTA nucleosidase and 5′-methylthioribose kinase. nih.gov

A series of five subsequent enzymatic reactions convert 5′-methylthioribose-1-phosphate into 4-methylthio-2-oxobutanoate. nih.gov

Finally, MTOB is transaminated to yield methionine, completing the cycle. nih.govresearchgate.net

This entire process effectively recycles the methylthiol group from MTA back into methionine, ensuring metabolic efficiency. maxapress.com

Comparative Analysis of MSP Across Diverse Organisms (e.g., Bacteria, Fungi, Mammals)

Bacteria: In bacteria, there is considerable diversity in the MSP. For instance, Bacillus subtilis utilizes a pathway that differs in some enzymatic steps from that of K. pneumoniae. wikipedia.org Some bacteria employ an MTA nucleosidase and a methylthioribose kinase, while others use an MTA phosphorylase to initiate the pathway. wikipedia.orgresearchgate.net Furthermore, the enolase and phosphatase steps can be catalyzed by either two distinct enzymes or a single bifunctional enzyme, depending on the bacterial species. wikipedia.org

Fungi: In the yeast Saccharomyces cerevisiae, a well-studied fungal model, all the enzymes of the MSP have been identified. nih.gov The pathway in yeast shares similarities with the mammalian pathway, utilizing an MTA phosphorylase (Meu1p) to convert MTA to 5-methylthioribose-1-phosphate. nih.gov The subsequent steps are catalyzed by specific isomerases (Mri1p), dehydratases (Mde1p), enolase/phosphatases (Utr4p), and dioxygenases (Adi1p) to produce 4-methylthio-2-oxobutanoate. nih.gov The final transamination step in yeast appears to be highly redundant, with several aminotransferases capable of catalyzing this reaction. nih.gov

Mammals: The mammalian MSP is crucial for recycling methionine from MTA generated during polyamine synthesis. nih.gov The pathway largely mirrors the canonical pathway found in yeast. reactome.org It begins with the action of MTA phosphorylase (MTAP) and proceeds through a series of enzymatic reactions to form 4-methylthio-2-oxobutanoate. nih.gov The final transamination can be carried out by various aminotransferases. nih.govnih.gov

| Enzymatic Step | Enzyme/Gene (Bacteria - e.g., B. subtilis) | Enzyme/Gene (Fungi - S. cerevisiae) | Enzyme/Gene (Mammals) | EC Number |

|---|---|---|---|---|

| MTA to MTR-1-P | MTA nucleosidase (mtnN) & MTR kinase (mtnK) | MTA phosphorylase (MEU1) | MTA phosphorylase (MTAP) | 2.4.2.28 (phosphorylase) / 2.7.1.100 (kinase) & 3.2.2.16 (nucleosidase) |

| MTR-1-P to MTRu-1-P | MTR-1-P isomerase (mtnA) | MTR-1-P isomerase (MRI1) | MTR-1-P isomerase (MTNB, also known as APIP) | 5.3.1.23 |

| MTRu-1-P Dehydration | MTRu-1-P dehydratase (mtnB) | MTRu-1-P dehydratase (MDE1) | MTRu-1-P dehydratase (MTNB, also known as APIP) | 4.2.1.109 |

| Enolase-Phosphatase Activity | Enolase (mtnW) & Phosphatase (mtnX) | Enolase/phosphatase (UTR4) | Aci-reductone dioxygenase (ADI1, part of the complex) | 3.1.3.77 / 4.2.1.- |

| Aci-reductone to KMTB | Aci-reductone dioxygenase (mtnD) | Aci-reductone dioxygenase (ADI1) | Aci-reductone dioxygenase (ADI1) | 1.13.11.54 |

| KMTB to Methionine | Various aminotransferases (e.g., tyrB, mtnE) | Aromatic and branched-chain aminotransferases (ARO8, ARO9, BAT1, BAT2) | Various aminotransferases | 2.6.1.- |

Interconnections with Other Amino Acid Metabolic Pathways

The metabolism of 4-methylthio-2-oxobutanoate is intricately linked with other amino acid metabolic pathways, underscoring the interconnectedness of cellular metabolism.

Relationship to Threonine Degradation and 2-Oxobutanoate (B1229078) Metabolism

A significant connection exists between the methionine salvage pathway and threonine degradation through the common intermediate, 2-oxobutanoate (also known as α-ketobutyrate). nih.govresearchgate.netfigshare.com In various organisms, including bacteria and mammals, the amino acid threonine can be catabolized to 2-oxobutanoate by the enzyme threonine dehydrogenase. researchgate.netnih.gov

This 2-oxobutanoate can then be further metabolized by the branched-chain α-keto acid dehydrogenase complex, the same complex that can act on 4-methylthio-2-oxobutanoate. nih.govkegg.jp This shared metabolic fate highlights a point of convergence between methionine and threonine catabolism. The flux of metabolites through these pathways can be influenced by the availability of either amino acid. For instance, an increased degradation of threonine could potentially compete for the enzymatic machinery required for the later stages of methionine salvage.

Linkages to Cysteine Metabolism

The link between 4-methylthio-2-oxobutanoate and cysteine metabolism is primarily through the transsulfuration pathway, which connects methionine and cysteine metabolism. researchgate.netnih.gov Methionine, regenerated from 4-methylthio-2-oxobutanoate, is a precursor for the synthesis of homocysteine. nih.gov Homocysteine stands at a critical metabolic juncture: it can either be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine. nih.govnih.gov

The enzyme cystathionine (B15957) β-synthase (CBS) catalyzes the first committed step of the transsulfuration pathway, the condensation of homocysteine and serine to form cystathionine. nih.gov The activity of CBS is allosterically activated by S-adenosylmethionine (SAM), the product of methionine activation. wikipedia.orgnih.gov This regulation ensures that when methionine levels are sufficient (leading to higher SAM levels), the flux of homocysteine is directed towards cysteine synthesis. Consequently, the efficient regeneration of methionine via the MSP and the subsequent formation of SAM play a crucial role in modulating the synthesis of cysteine. This intricate regulatory network ensures a balanced supply of both sulfur-containing amino acids according to cellular needs.

Enzymology and Reaction Mechanisms Associated with 4 Methylthio 2 Oxobutanoate

Enzymes Catalyzing 4-Methylthio-2-oxobutanoate (B1231810) Production

The generation of 4-methylthio-2-oxobutanoate is a critical step in the metabolic pathways of methionine. This process is primarily carried out by specific aminotransferases and can also be achieved through engineered enzymes for biotechnological applications.

Specific Aminotransferases (e.g., Methionine Transaminase)

Methionine transaminases are enzymes that catalyze the transfer of an amino group from L-methionine to an α-keto acid acceptor, producing 4-methylthio-2-oxobutanoate and a new amino acid. This transamination reaction is a key process in methionine metabolism. nih.gov The enzyme methionine transaminase (EC 2.6.1.88) facilitates the reversible reaction:

L-methionine + a 2-oxo acid ⇌ 4-methylthio-2-oxobutanoate + an L-amino acid

This enzyme is most active with L-methionine as the amino group donor. The transaminase responsible for converting 4-methylthio-2-oxobutanoate back to methionine has been identified as a target in the study of methionine-dependent cancer cells. nih.gov In these cells, which require an external source of methionine for growth, the addition of 4-methylthio-2-oxobutanoate can restore their ability to proliferate, highlighting the importance of this transamination step. nih.gov

Engineered L-Amino Acid Deaminases from Proteus vulgaris

L-amino acid deaminases (L-AADs) are flavin-containing enzymes that catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids and ammonia. ontosight.ai While these enzymes are found in various organisms, those from Proteus species have been a focus of protein engineering to improve their efficiency in producing α-keto acids, including 4-methylthio-2-oxobutanoate. ontosight.aidntb.gov.ua

Through techniques like directed evolution, including error-prone PCR and site-saturation mutagenesis, researchers have successfully engineered L-amino acid deaminases to enhance the production of various α-keto acids. dntb.gov.ua A review highlights the successful application of these techniques to improve the yield of α-keto-γ-methylthiobutyric acid (another name for 4-methylthio-2-oxobutanoate) from L-methionine using whole-cell biocatalysts expressing engineered L-AADs from Proteus vulgaris. dntb.gov.uahmdb.ca This biotechnological approach offers a promising alternative to chemical synthesis methods, which are often costly and involve harsh chemicals. dntb.gov.ua

Enzymes Utilizing 4-Methylthio-2-oxobutanoate as a Substrate

Once produced, 4-methylthio-2-oxobutanoate serves as a substrate for several enzymes that channel it into different metabolic fates, including the regeneration of methionine or the production of other biologically active molecules.

4-Methylthio-2-oxobutanoate Reductase (EC 1.1.1.428)

4-methylthio-2-oxobutanoate reductase (NADH) is an enzyme that catalyzes the reduction of 4-methylthio-2-oxobutanoate. This enzyme is part of the L-methionine salvage pathway, which recycles the sulfur-containing portion of S-methyl-5'-thioadenosine, a byproduct of polyamine biosynthesis. ontosight.aiyeastgenome.org The human version of this enzyme also plays a role as a transcriptional co-regulator. yeastgenome.org

Enzymes of Methional Formation (Decarboxylases)

4-methylthio-2-oxobutanoate is the direct precursor of methional, a compound known for its role in apoptosis. nih.govhmdb.ca The conversion of 4-methylthio-2-oxobutanoate to methional involves a decarboxylation step. Research has shown that the branched-chain 2-oxo acid dehydrogenase complex (BCOADC) can catalyze the oxidative decarboxylation of 4-methylthio-2-oxobutanoate. nih.gov This multienzyme complex has a notable affinity for 4-methylthio-2-oxobutanoate, with a Kₘ value of 67 µM. nih.gov In contrast, the pyruvate (B1213749) dehydrogenase complex does not utilize 4-methylthio-2-oxobutanoate as a substrate. nih.gov

Table 1: Kinetic Parameters of Dehydrogenase Complexes with 4-methylthio-2-oxobutanoate and Related Substrates nih.gov

| Enzyme Complex | Substrate | Kₘ (µM) | Vₘₐₓ (% of primary substrate) |

|---|---|---|---|

| Branched-chain 2-oxo acid dehydrogenase complex (BCOADC) | 4-methylthio-2-oxobutanoate | 67 | 27% (of 3-methyl-2-oxobutyrate) |

| Branched-chain 2-oxo acid dehydrogenase complex (BCOADC) | 2-oxobutyrate | 18 | 53% (of 3-methyl-2-oxobutyrate) |

| Pyruvate dehydrogenase complex (PDC) | 4-methylthio-2-oxobutanoate | - | Not a substrate |

| Pyruvate dehydrogenase complex (PDC) | 2-oxobutyrate | 100 | 49% (of pyruvate) |

| 2-oxoglutarate dehydrogenase complex | 4-methylthio-2-oxobutanoate | - | Not a substrate |

Acireductone Dioxygenase (ARD) in Methionine Salvage: Metal-Dependent Activities

Acireductone dioxygenase (ARD) is a fascinating enzyme in the methionine salvage pathway that exhibits dual catalytic activity depending on the divalent metal ion present in its active site. tandfonline.com This enzyme acts on 1,2-dihydroxy-3-keto-5-(methylthio)pent-1-ene (acireductone), a precursor to 4-methylthio-2-oxobutanoate.

The metal-dependent activities of ARD are as follows:

With Iron (Fe²⁺): The iron-containing form of ARD catalyzes the "on-pathway" reaction, leading to the formation of formate (B1220265) and 4-methylthio-2-oxobutanoate, which is the keto-acid precursor to methionine. This is the penultimate step in the methionine salvage pathway. nih.govtandfonline.com

With Nickel (Ni²⁺): The nickel-bound form of ARD directs the reaction "off-pathway," resulting in the production of formate, carbon monoxide, and 3-(thiomethyl)propionate. nih.govtandfonline.com This alternative reaction does not lead to the regeneration of methionine.

This dual chemistry has been observed in both bacterial and mammalian ARD enzymes. nih.gov The identity of the metal ion profoundly affects the thermal stability of the enzyme as well, with the nickel-bound form being the most stable. nih.gov

Table 2: Metal-Dependent Products of Acireductone Dioxygenase (ARD) nih.govtandfonline.com

| Metal Ion | Reaction Pathway | Products |

|---|---|---|

| Iron (Fe²⁺) | On-pathway (Methionine Salvage) | 4-methylthio-2-oxobutanoate, Formate |

| Nickel (Ni²⁺) | Off-pathway | 3-(thiomethyl)propionate, Carbon Monoxide, Formate |

| Cobalt (Co²⁺) | Off-pathway | Not specified in detail |

2-Oxobutanoate (B1229078) Dehydrogenase Complex Interactions

Sodium 4-(methylthio)-2-oxobutanoate, the salt form of 4-methylthio-2-oxobutanoic acid (MTOB), serves as a substrate for the branched-chain 2-oxo acid dehydrogenase complex (BCOADC). nih.gov This multi-enzyme complex catalyzes the oxidative decarboxylation of MTOB. The interaction is characterized by a Michaelis constant (Km) of 67 µM. nih.gov The maximum velocity (Vmax) for the oxidation of MTOB is 27% of that observed for 3-methyl-2-oxobutyrate, a primary substrate for the complex. nih.gov

In contrast to its activity with BCOADC, MTOB is not a substrate for the pyruvate dehydrogenase complex (PDC) or the 2-oxoglutarate dehydrogenase complex. nih.gov However, MTOB does exhibit an inhibitory effect on BCOADC kinase, the enzyme responsible for the inactivating phosphorylation of the BCOADC. This inhibition occurs with a half-maximal inhibitory concentration of 45 µM, a level comparable to the inhibition caused by 2-oxobutyrate (50 µM). nih.gov Studies in isolated adipocytes have confirmed that MTOB inhibits the phosphorylation of BCOADC, which is consistent with its role as an inhibitor of BCOADC kinase. nih.gov

| Enzyme Complex | Substrate | Km (µM) | Relative Vmax (%) |

|---|---|---|---|

| Branched-Chain 2-Oxo Acid Dehydrogenase Complex (BCOADC) | 4-Methylthio-2-oxobutanoate | 67 | 27 |

| 2-Oxobutyrate | 18 | 53 | |

| 3-Methyl-2-oxobutyrate | - | 100 | |

| Pyruvate Dehydrogenase Complex (PDC) | 4-Methylthio-2-oxobutanoate | Not a substrate | |

| 2-Oxobutyrate | 100 | 49 (relative to pyruvate) | |

| 2-Oxoglutarate Dehydrogenase Complex | 4-Methylthio-2-oxobutanoate | Not a substrate |

2-(omega-Methylthioalkyl)malate Synthase in Glucosinolate Biosynthesis

In plants, particularly in species like Arabidopsis thaliana, 4-methylthio-2-oxobutanoate is a crucial intermediate in the biosynthesis of methionine-derived aliphatic glucosinolates. nih.govoup.com The first committed step in the side chain elongation of methionine is catalyzed by methylthioalkylmalate (MAM) synthase, an enzyme that is also referred to as 2-(omega-Methylthioalkyl)malate Synthase. nih.gov

The biosynthesis pathway begins with the deamination of methionine to form MTOB, a reaction catalyzed by a branched-chain aminotransferase (BCAT). nih.govoup.com Subsequently, MAM synthase catalyzes an aldol-type condensation reaction between MTOB and acetyl-CoA. oup.comnih.gov This reaction yields 2-(2′-methylthioethyl)-malate, effectively adding a methylene (B1212753) group to the methionine side chain. oup.comnih.gov This chain elongation cycle can be repeated multiple times, with each turn resulting in the net addition of one methylene group, leading to the production of glucosinolates with varying side chain lengths. oup.comnih.gov

There are different isoforms of MAM synthase, such as MAM1 and MAM3 in Arabidopsis. oup.com MAM3 has been shown to utilize MTOB as well as longer chain ω-methylthio-2-oxoalkanoic acids, demonstrating its role in producing glucosinolates of various chain lengths. oup.com The evolution of MAM synthase from isopropylmalate synthase (IPMS), an enzyme involved in leucine (B10760876) biosynthesis, highlights a key recruitment event from primary to secondary metabolism. nih.gov While both enzymes catalyze similar condensation reactions, MAM has evolved to preferentially use MTOB and its homologs over the 2-oxoisovalerate used by IPMS. nih.gov

Kinetic Characterization and Mechanistic Insights of Relevant Enzymes

The enzymatic reactions involving 4-methylthio-2-oxobutanoate have been characterized kinetically, providing insights into substrate specificity and reaction conditions.

For the branched-chain 2-oxo acid dehydrogenase complex (BCOADC) , the Km for MTOB is 67 µM, and the Vmax is 27% relative to the complex's activity with 3-methyl-2-oxobutyrate. nih.gov MTOB also acts as an inhibitor of BCOADC kinase , with half-maximal inhibition observed at 45 µM. nih.gov

In the glucosinolate biosynthesis pathway, the enzyme methylthioalkylmalate synthase 3 (MAM3) exhibits a pH optimum of 8.0 for its condensation reaction with MTOB and acetyl-CoA. oup.com

Another key enzyme family is the branched-chain aminotransferases (BCATs) . In Arabidopsis thaliana, the plastid-located BCAT3 participates in both amino acid and glucosinolate metabolism. nih.gov While its highest activities are with the 2-oxo acids of leucine (4-methyl-2-oxopentanoate) and isoleucine (3-methyl-2-oxopentanoate), it shows substantial activity with intermediates of the methionine chain elongation pathway. nih.gov When MTOB is used as the standard substrate (relative activity set to 100%), BCAT3 shows varied activity with other related keto acids, highlighting its substrate promiscuity. nih.gov

| Substrate | Abbreviation | Relative Activity (%) at Substrate Concentration | |

|---|---|---|---|

| 0.1 mM | 2 mM | ||

| 4-Methyl-2-oxopentanoate | 4MOP | 1565 | 353 |

| 3-Methyl-2-oxopentanoate | 3MOP | 865 | 328 |

| 3-Methyl-2-oxobutanoate | 3MOB | 182 | 136 |

| 5-Methylthio-2-oxopentanoate | MTOP | 109 | 112 |

| 4-Methylthio-2-oxobutanoate | MTOB | 100 | 100 |

| 6-Methylthio-2-oxohexanoate | MTOH | 62 | 86 |

Structural Biology of Enzymes Interacting with 4-Methylthio-2-oxobutanoate

Structural studies have provided insights into the active sites of enzymes that bind 4-methylthio-2-oxobutanoate and its corresponding amino acid, methionine. The ybdL gene of Escherichia coli encodes a protein that functions as a methionine aminotransferase. ebi.ac.uk The crystal structure of YbdL has been resolved to 2.35 Å, revealing that it is a pyridoxal-5'-phosphate (PLP) dependent enzyme belonging to the fold type I, which is characteristic of aspartate aminotransferases. ebi.ac.uk The active site contains a PLP molecule covalently attached to the conserved lysine (B10760008) residue Lys236. ebi.ac.uk Analysis of the substrate-binding pocket and activity tests indicate a preference for methionine, which rationalizes its ability to catalyze the transamination reaction involving MTOB. ebi.ac.uk

The evolution of methylthioalkylmalate synthase (MAM) from isopropylmalate synthase (IPMS) provides a compelling case study in the structural adaptation of an enzyme to a new substrate. nih.gov Although they share approximately 60% amino acid identity, their substrate specificity differs significantly. nih.gov IPMS is involved in leucine biosynthesis and uses 2-oxoisovalerate, while MAM is involved in glucosinolate biosynthesis and uses MTOB and its chain-elongated homologs. nih.gov Research into the protein structure changes that occurred during this evolutionary recruitment aims to identify the specific residues responsible for accommodating the longer, sulfur-containing side chain of MTOB compared to the branched, aliphatic side chain of 2-oxoisovalerate. nih.gov These structural modifications in the active site are key to the divergence of these metabolic pathways. nih.gov

Biological Activities and Physiological Implications of 4 Methylthio 2 Oxobutanoate

Induction of Apoptosis via Methional Formation

MTOB is a precursor to methional, a potent inducer of apoptosis, or programmed cell death. nih.govportlandpress.com The conversion of MTOB to methional is a critical step in initiating the apoptotic cascade in certain cell types. sigmaaldrich.com While MTOB itself does not induce apoptosis, its metabolite, methional, triggers a series of events leading to characteristic apoptotic features. consensus.app The presence of the methylthio group in the propanal structure of methional is essential for its apoptotic activity. nih.govconsensus.app

Mechanisms of DNA Double-Strand Breaks and Fragmentation

Treatment of cells with methional leads to significant DNA damage, a hallmark of apoptosis. nih.gov This damage manifests as extensive DNA double-strand breaks, which can be observed through methods like flow cytometric analysis. nih.govconsensus.app Furthermore, methional-induced apoptosis is characterized by increased DNA fragmentation. nih.govconsensus.app This fragmentation results in the appearance of a distinctive "laddering" pattern on agarose (B213101) gel electrophoresis, representing multiples of 180 base pairs, which is a classic indicator of apoptosis. nih.govconsensus.app The formation of malondialdehyde (MDA), a metabolite of methional, is thought to contribute to this process, potentially through the generation of reactive oxygen species that can damage DNA. sigmaaldrich.com

Cell Line Specificity (e.g., BAF3 Murine Lymphoid Cells)

The apoptotic effects of methional derived from MTOB have been notably studied in the BAF3 murine lymphoid cell line. nih.govportlandpress.comresearchgate.net These cells are dependent on interleukin-3 (IL-3) for their survival and proliferation. nih.govportlandpress.com In the presence of IL-3, the addition of methional can override the survival signals and induce apoptosis. nih.gov This indicates that methional can activate the apoptotic machinery even when pro-survival pathways are active. The specificity of methional's action highlights the intricate regulation of apoptosis in different cell types and its potential as a targeted inducer of cell death. Research has also shown that MTOB can inhibit the growth of several human cell lines in a dose-dependent manner by causing apoptosis. nih.gov

Modulation of Cellular Signaling Pathways

The influence of 4-methylthio-2-oxobutanoate (B1231810) extends to the modulation of various cellular signaling pathways, primarily linked to its role in methionine metabolism and apoptosis. As a key component of the methionine salvage pathway, MTOB is involved in maintaining the cellular pool of methionine, which is essential for the synthesis of S-adenosylmethionine (SAM). SAM is a universal methyl donor for numerous methylation reactions that are critical for the regulation of gene expression and protein function, thereby influencing a wide array of signaling cascades.

MTOB treatment has been shown to cause a reduction in ornithine decarboxylase (ODC) activity, an enzyme crucial for polyamine biosynthesis and cell growth, although it does not affect ODC mRNA levels. nih.gov Interestingly, MTOB is a more potent inducer of apoptosis than difluoromethylornithine (DFMO), a specific ODC inhibitor, and it can induce apoptosis in cells lacking p53, suggesting it activates apoptotic pathways that are independent of ODC inhibition and the p53 tumor suppressor protein. nih.gov

Role in Organismal Health and Disease

The metabolic roles of 4-methylthio-2-oxobutanoate directly link it to several aspects of organismal health and disease, particularly in the context of inherited metabolic disorders and inflammatory processes.

Association with Inherited Metabolic Disorders (e.g., SAH Hydrolase Deficiency, MTHFRD)

4-Methylthio-2-oxobutanoate is implicated in several inherited metabolic disorders. hmdb.camimedb.org These include S-adenosylhomocysteine (SAH) hydrolase deficiency, methylenetetrahydrofolate reductase deficiency (MTHFRD), methionine adenosyltransferase deficiency, and glycine (B1666218) N-methyltransferase deficiency. hmdb.camimedb.org

S-adenosylhomocysteine (SAH) hydrolase deficiency is a rare autosomal recessive disorder caused by mutations in the AHCY gene, leading to the accumulation of SAH. nih.govmetabolicsupportuk.org This accumulation inhibits methyltransferase enzymes, disrupting essential methylation processes. nih.gov Clinical features include developmental delay, myopathy, and liver dysfunction. orpha.net

Methylenetetrahydrofolate reductase deficiency (MTHFRD) is another genetic disorder affecting methionine metabolism, where the conversion of homocysteine to methionine is impaired.

The involvement of MTOB in these disorders underscores the critical importance of proper methionine metabolism for normal physiological function.

Influence on Inflammatory Cell Death Programs

While direct evidence exclusively detailing the influence of sodium 4-(methylthio)-2-oxobutanoate on inflammatory cell death programs like pyroptosis is still emerging, its role as a precursor to apoptosis-inducing molecules suggests a potential for crosstalk with inflammatory signaling pathways. Apoptosis is generally considered a non-inflammatory process; however, the release of cellular contents during secondary necrosis following apoptosis can elicit an inflammatory response. Furthermore, some chemotherapeutic agents have been shown to induce pyroptosis, a form of programmed cell death that is inherently inflammatory. mdpi.com Given that MTOB can induce apoptosis, its potential to modulate inflammatory cell death warrants further investigation, particularly in the context of cancer and inflammatory diseases.

Interactive Data Tables

Table 1: Effects of Methional on BAF3 Murine Lymphoid Cells

| Feature | Observation | Reference |

| Apoptosis Induction | Potent inducer of apoptosis | nih.govconsensus.app |

| DNA Damage | Extensive DNA double-strand breaks | nih.govconsensus.app |

| DNA Fragmentation | Increased fragmentation, "laddering" pattern | nih.govconsensus.app |

| IL-3 Dependence | Induces apoptosis even in the presence of IL-3 | nih.gov |

Table 2: Inherited Metabolic Disorders Associated with 4-Methylthio-2-oxobutanoate Metabolism

| Disorder | Gene | Key Features | Reference |

| SAH Hydrolase Deficiency | AHCY | Developmental delay, myopathy, liver dysfunction | nih.govorpha.net |

| MTHFR Deficiency | MTHFR | Elevated homocysteine, neurological and vascular issues | hmdb.camimedb.org |

| Methionine Adenosyltransferase Deficiency | MAT1A | Hypermethioninemia | hmdb.camimedb.org |

| Glycine N-Methyltransferase Deficiency | GNMT | Liver disease, hypermethioninemia | hmdb.camimedb.org |

Impact on Methionine Flux and Mammalian Longevity Research

The regulation of methionine flux is increasingly being recognized as a key factor in aging and longevity. ontosight.ainih.govmimedb.org Methionine restriction, a dietary intervention that limits the intake of methionine, has been shown to extend the lifespan of various organisms, from yeast to rodents. nih.govnih.gov The mechanisms underlying this lifespan extension are thought to involve alterations in metabolic pathways, including the methionine cycle and transsulfuration pathway. nih.govmimedb.org By influencing the regeneration of methionine, 4-methylthio-2-oxobutanoate plays a role in the intricate network that governs methionine homeostasis.

While direct research on the specific impact of 4-methylthio-2-oxobutanoate on mammalian longevity is still emerging, its position within the methionine salvage pathway places it at a crucial juncture in cellular metabolism with implications for aging. umaryland.eduresearchgate.net The efficiency of the methionine salvage pathway, and therefore the processing of 4-methylthio-2-oxobutanoate, can affect the availability of methionine for various cellular processes that are linked to age-related diseases. ontosight.ai Further investigation into how the flux through the methionine salvage pathway, and specifically the role of 4-methylthio-2-oxobutanoate, is modulated during aging could provide valuable insights into the mechanisms of longevity and potential interventions to promote healthy aging.

Table 1: Key Pathways and Molecules in Methionine Metabolism and Longevity

| Pathway/Molecule | Role | Relevance to Longevity |

| Methionine Salvage Pathway | Regenerates methionine from metabolic byproducts, with 4-methylthio-2-oxobutanoate as a key intermediate. umaryland.eduresearchgate.net | Influences methionine availability, a key factor in dietary restriction-induced lifespan extension. nih.govnih.gov |

| S-adenosylmethionine (SAM) | Primary methyl group donor for various cellular reactions. | Altered SAM levels are associated with aging and age-related diseases. mimedb.org |

| Methionine Restriction | Dietary intervention involving reduced methionine intake. | Shown to extend lifespan in multiple model organisms. nih.govnih.gov |

| Transsulfuration Pathway | Pathway for the conversion of methionine to cysteine. | Plays a role in antioxidant defense and redox balance, which are important for healthy aging. |

Contributions to Volatile Organic Compound Production

4-Methylthio-2-oxobutanoate is a precursor to several volatile sulfur compounds, including methanethiol (B179389). umaryland.edu The degradation of 4-methylthio-2-oxobutanoate can lead to the formation of methional, which is a direct precursor to methanethiol. nih.gov Methional can be readily converted to methanethiol through various enzymatic and non-enzymatic reactions.

In some eukaryotic organisms, the enzyme STR3 has been shown to directly catalyze the conversion of both methionine and 4-methylthio-2-oxobutanoate (KMBA) into methanethiol. umaryland.eduwikipedia.org This enzymatic conversion is a significant pathway for the production of this volatile sulfur compound. Methanethiol is known for its distinct odor and is a key contributor to the aroma of many foods. The production of methanethiol from 4-methylthio-2-oxobutanoate is an important consideration in food science and microbiology, as it can significantly impact the flavor profile of fermented products.

Beyond methanethiol, the metabolism of 4-methylthio-2-oxobutanoate can give rise to other sulfur-containing metabolites. These volatile compounds contribute to the complex aroma profiles of various natural products. The specific metabolites formed can depend on the microbial species and the environmental conditions present.

Table 2: Conversion of 4-Methylthio-2-oxobutanoate to Volatile Sulfur Compounds

| Precursor | Intermediate | Product | Key Enzymes/Processes |

| 4-Methylthio-2-oxobutanoate | Methional | Methanethiol | Degradation of methional |

| 4-Methylthio-2-oxobutanoate | - | Methanethiol | Direct conversion by STR3 demethiolase umaryland.eduwikipedia.org |

In various microbial systems, including certain bacteria and fungi, 4-methylthio-2-oxobutanoate has been identified as a key intermediate in the biosynthesis of ethylene (B1197577) from methionine. wikipedia.orgqmul.ac.uk This pathway represents an alternative to the well-known ethylene biosynthesis pathway in plants. In these microorganisms, methionine is first converted to 4-methylthio-2-oxobutanoate. wikipedia.orgqmul.ac.uk Subsequently, 4-methylthio-2-oxobutanoate is acted upon by various enzymes to produce ethylene.

The identification of 4-methylthio-2-oxobutanoate in the culture fluids of ethylene-producing microbes grown in the presence of methionine provides strong evidence for its role as a precursor. wikipedia.orgqmul.ac.uk The production of ethylene by microorganisms has various ecological implications, including influencing plant growth and development and acting as a signaling molecule in microbial communities. Understanding the role of 4-methylthio-2-oxobutanoate in this pathway is crucial for comprehending microbial ethylene production and its impact on the environment.

Table 3: Microbial Genera Implicated in Ethylene Production from Methionine via 4-Methylthio-2-oxobutanoate

| Microbial Genus | Reference |

| Aeromonas | qmul.ac.uk |

| Corynebacterium | qmul.ac.uk |

| Escherichia | wikipedia.org |

| Pseudomonas | wikipedia.org |

| Bacillus | wikipedia.org |

| Acinetobacter | wikipedia.org |

| Rhizobium | wikipedia.org |

| Saccharomyces | wikipedia.org |

| Penicillium | wikipedia.org |

Advanced Analytical Methodologies for 4 Methylthio 2 Oxobutanoate Research

Chromatographic and Spectroscopic Techniques for Metabolite Identification and Quantification

Chromatographic and spectroscopic methods are fundamental tools for resolving, identifying, and quantifying MTOB within complex biological matrices. These techniques offer high sensitivity and specificity, which are crucial for understanding the metabolic fate of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Intermediates

Gas chromatography-mass spectrometry is a powerful technique for analyzing volatile or semi-volatile compounds. For non-volatile metabolites like MTOB, chemical derivatization is necessary to increase their volatility. A common approach involves methoximation followed by silylation to create trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. vanderbilt.edu

A key application of GC-MS in MTOB research is stable isotope tracing, which elucidates metabolic pathways. In these experiments, cells or organisms are supplied with a substrate labeled with a stable isotope, such as ¹³C. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream intermediates like MTOB. GC-MS can then separate these labeled compounds and the mass spectrometer detects the mass shift caused by the ¹³C incorporation. This allows researchers to track the flow of carbon atoms through the methionine salvage pathway and related metabolic networks. nih.govnih.gov For example, by using [U-¹³C]glucose as a tracer, the contribution of glucose-derived carbons to the MTOB backbone can be quantified, providing insights into cellular carbon metabolism. researchgate.net The fragmentation patterns of the derivatized MTOB in the mass spectrometer provide structural information and allow for the quantification of different isotopologues (molecules with different numbers of ¹³C atoms).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including MTOB. Both ¹H NMR and ¹³C NMR are utilized to confirm the identity and purity of synthesized or isolated MTOB. The chemical shifts, splitting patterns, and integration of peaks in an NMR spectrum provide a detailed map of the molecule's carbon-hydrogen framework.

For MTOB, ¹³C-NMR is particularly informative for confirming the presence of the five distinct carbon atoms in its structure: the methylthio carbon, the two methylene (B1212753) carbons of the ethyl group, the alpha-keto carbon, and the carboxyl carbon. The predicted ¹³C NMR spectrum provides expected chemical shift values for each of these carbons, which can be compared against experimental data for verification. While experimental spectra for MTOB are not widely published, predicted spectra serve as a valuable reference for its identification.

High-Performance Liquid Chromatography (HPLC) for Related Metabolites

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile metabolites like MTOB and its related compounds, such as methionine and other organic acids, in biological fluids and cell extracts. nih.gov Reversed-phase chromatography is a commonly employed method, typically utilizing a C18 stationary phase. researchgate.net

In a typical HPLC setup for MTOB analysis, an aqueous mobile phase with a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used to elute the compounds from the column. researchgate.nettandfonline.com The pH of the mobile phase is a critical parameter that is adjusted to ensure the proper ionization state and retention of the acidic MTOB. Detection is often achieved using an ultraviolet (UV) detector, as the alpha-keto acid chromophore in MTOB absorbs light in the low UV range (around 210 nm). tandfonline.comsielc.com This method allows for the sensitive and reproducible quantification of MTOB and can be used to monitor its formation or consumption in various biochemical reactions.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase | Reversed-phase C18 | researchgate.net |

| Mobile Phase | Acetonitrile/Potassium dihydrogen phosphate (B84403) buffer | researchgate.nettandfonline.com |

| Detection | UV at 210 nm | tandfonline.comsielc.com |

| Application | Quantification of MTOB and related organic acids | nih.gov |

Biochemical Assays for Enzymatic Activity Measurement

Biochemical assays are essential for determining the activity of enzymes that produce or consume MTOB, such as aminotransferases. These assays allow for the characterization of enzyme kinetics and the screening of potential inhibitors.

Discontinuous Assays for Reaction Rate Determination

Discontinuous assays are employed when a continuous, real-time measurement of the enzymatic reaction is not feasible. In this method, the enzymatic reaction is initiated, and samples are withdrawn at specific time intervals. The reaction in these samples is then stopped, often by the addition of acid or another denaturing agent. The concentration of the substrate (MTOB) or a product (e.g., methionine) is then measured in each sample using techniques like HPLC. longdom.org

For enzymes like methionine aminotransferase, a discontinuous assay might involve incubating the enzyme with MTOB and an amino donor. At set time points, aliquots are taken, and the amount of methionine formed is quantified. By plotting the product concentration against time, the initial reaction rate can be determined. This approach is particularly useful when the substrate or product lacks a convenient spectroscopic handle for continuous monitoring or when components of the reaction mixture interfere with continuous detection methods. mdpi.com

Optimization of Cofactor and Substrate Conditions

The optimization of reaction conditions is critical for accurately measuring enzymatic activity and for understanding the enzyme's mechanism. For aminotransferases that utilize MTOB, key parameters to optimize include the concentrations of the amino donor substrate and the cofactor, pyridoxal-5'-phosphate (P5'P). nih.gov

The concentration of the amino donor (e.g., glutamate, tyrosine) is varied to determine the enzyme's Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ). A kinetic analysis of a tyrosine aminotransferase from Klebsiella pneumoniae, which can catalyze the conversion of MTOB's precursor to methionine, revealed different affinities and catalytic efficiencies for various amino donors. nih.gov Such data are crucial for selecting the appropriate substrate and its concentration for the assay. For instance, an amino donor with a low Kₘ and high k꜀ₐₜ/Kₘ would be a more efficient substrate.

The cofactor P5'P is essential for the activity of most aminotransferases. nih.gov Optimizing its concentration is important because insufficient cofactor levels can lead to an underestimation of the enzyme's true activity. Assays are often conducted with and without added P5'P to determine the extent of cofactor saturation of the enzyme preparation. Other factors such as pH, temperature, and buffer composition are also systematically varied to find the optimal conditions for maximal and stable enzyme activity. nih.govresearchgate.net

| Amino Donor | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|

| L-Tyrosine | 0.25 ± 0.03 | 15.0 ± 0.6 | 6.0 x 10⁴ |

| L-Phenylalanine | 0.59 ± 0.08 | 12.0 ± 0.9 | 2.0 x 10⁴ |

| L-Tryptophan | 0.37 ± 0.04 | 14.0 ± 0.7 | 3.8 x 10⁴ |

| L-Glutamate | 2.5 ± 0.2 | 11.0 ± 0.4 | 4.4 x 10³ |

Data adapted from Heilbronn et al., 1999. nih.gov

Computational Approaches for Metabolic Pathway Analysis

Computational biology has emerged as an indispensable tool for dissecting the complexities of metabolic networks. nih.gov These approaches allow for the simulation and prediction of metabolic behaviors, offering insights that are often difficult to obtain through experimental methods alone. In the context of Sodium 4-(methylthio)-2-oxobutanoate (MTOB), computational modeling provides a framework for understanding its role within the methionine salvage pathway and its broader impact on cellular metabolism.

Kinetic Modeling and Flux Balance Analysis (FBA)

Kinetic modeling and Flux Balance Analysis (FBA) are two powerful computational techniques used to analyze metabolic pathways. Kinetic models use differential equations to describe the rates of reactions in a network, providing a dynamic view of metabolite concentrations. FBA, on the other hand, is a constraint-based modeling approach that predicts metabolic flux distributions at a steady state, offering a global perspective on the capabilities of a metabolic network. nih.govyoutube.com

A key application of these methods in MTOB research is the quantification of metabolic fluxes through the methionine salvage pathway. nih.gov By integrating experimental data, such as isotope labeling kinetics, with computational models, researchers can estimate the rate of MTOB production and consumption. nih.gov For instance, a study quantifying methionine metabolism in a human fibrosarcoma cell line used this approach to determine the flux through the methionine salvage pathway, where MTOB is a key intermediate. nih.gov

The table below summarizes the key differences and applications of kinetic modeling and FBA in the study of MTOB metabolism.

| Feature | Kinetic Modeling | Flux Balance Analysis (FBA) |

| Approach | Dynamic, based on ordinary differential equations | Steady-state, constraint-based |

| Data Requirements | Extensive kinetic parameters (e.g., enzyme concentrations, Vmax, Km) | Stoichiometric matrix of the metabolic network, uptake/secretion rates |

| Output | Time-course profiles of metabolite concentrations and fluxes | Optimal flux distribution for a given objective (e.g., biomass production) |

| Application to MTOB | Simulating the dynamic response of the methionine salvage pathway to perturbations. nih.gov | Predicting the overall flux through the methionine salvage pathway under different growth conditions. ulb.ac.be |

Genome-Scale Metabolic Reconstruction and In Silico Analysis

Genome-scale metabolic reconstructions (GEMs) are comprehensive in silico models that represent the entire set of metabolic reactions in an organism. mdpi.comosti.gov These models are constructed based on genomic and biochemical data and can be used to simulate the metabolic capabilities of an organism under various conditions. mdpi.com In silico analysis of GEMs allows for the systematic investigation of metabolic pathways, including those involving MTOB. researchgate.netmdpi.com

The process of reconstructing a genome-scale metabolic model involves several steps, from genome annotation to model refinement and validation. osti.gov Once constructed, these models can be used to perform a variety of in silico analyses, such as predicting gene essentiality, identifying drug targets, and designing metabolic engineering strategies. researchgate.netnih.govmdpi.com In the context of MTOB, a GEM can be used to explore the metabolic consequences of genetic perturbations in the methionine salvage pathway or to identify alternative routes for MTOB metabolism. nih.govdata.gov

The following table outlines the key steps in genome-scale metabolic reconstruction and the types of in silico analysis relevant to MTOB research.

| Step in Reconstruction | Description | Relevance to MTOB Research |

| Genome Annotation | Identifying genes and their functions from the genome sequence. | Identifies the enzymes involved in the methionine salvage pathway, including those that produce and consume MTOB. researchgate.net |

| Draft Model Construction | Assembling a draft metabolic network based on annotated genes and biochemical databases. | Creates an initial representation of the metabolic network containing the MTOB-related reactions. mdpi.com |

| Manual Curation | Refining the model by incorporating literature data and experimental evidence. | Ensures the accuracy and completeness of the methionine salvage pathway in the model. osti.gov |

| In Silico Analysis | Simulating metabolic behavior using techniques like FBA. | Predicts the impact of genetic or environmental changes on MTOB metabolism and overall cellular physiology. nih.govuni-hamburg.de |

Functional Genomics and Proteomics Approaches

Functional genomics and proteomics provide high-throughput methods to investigate the roles of genes and proteins in metabolic pathways. These approaches are crucial for elucidating the complex regulatory networks that govern MTOB metabolism and for understanding its systemic effects on the cell.

Genetic Screens for Pathway Elucidation

Genetic screens are a powerful tool for identifying genes involved in a specific biological process. nih.gov By systematically perturbing genes and observing the resulting phenotypes, researchers can uncover the genetic basis of metabolic pathways. In the context of MTOB, genetic screens can be used to identify novel enzymes or regulators of the methionine salvage pathway. clinpgx.org

For example, a functional genetic screen of human diversity identified a role for the methionine salvage enzyme apoptotic protease activating factor 1 (APAF1)-interacting protein (APIP) in regulating inflammatory cell death. nih.gov This study demonstrated how genetic variation can impact the methionine salvage pathway and highlighted the potential for unexpected biological insights to be gained from such screens. nih.gov

The table below provides examples of genetic screening approaches and their potential applications in MTOB research.

| Screening Approach | Description | Potential Application in MTOB Research |

| Forward Genetic Screen | Inducing random mutations and screening for a specific phenotype (e.g., altered MTOB levels). | Identifying novel genes that, when mutated, affect MTOB metabolism. |

| Reverse Genetic Screen | Systematically knocking out or knocking down known genes and observing the effect on MTOB metabolism. | Confirming the function of candidate genes in the methionine salvage pathway. |

| CRISPR-based Screens | Using CRISPR-Cas9 technology for genome-wide knockout or activation screens. | Systematically identifying all genes that influence MTOB homeostasis. |

Metabolomic Profiling for Systems-Level Understanding

Metabolomic profiling involves the comprehensive analysis of all metabolites in a biological sample. This systems-level approach provides a snapshot of the metabolic state of a cell or organism and can reveal how metabolic pathways are interconnected. mdpi.com By measuring the levels of MTOB and other related metabolites, researchers can gain a deeper understanding of the regulation and function of the methionine salvage pathway. mimedb.orgfoodb.ca

Metabolomic studies have shown that the levels of methionine and its derivatives, including MTOB, can vary significantly between different cell types and under different physiological conditions. nih.govnih.gov For example, a comparative metabolomic study of mammalian hearts revealed that long-lived species have lower concentrations of methionine and related sulfur-containing metabolites, suggesting a link between methionine metabolism and longevity. mdpi.com Such studies provide valuable insights into the broader physiological roles of pathways involving MTOB.

The following table highlights different metabolomic techniques and their applications in studying MTOB.

| Technique | Description | Application in MTOB Research |

| Mass Spectrometry (MS) | A sensitive technique for identifying and quantifying metabolites based on their mass-to-charge ratio. | Accurately measuring the concentration of MTOB and other intermediates in the methionine salvage pathway. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A non-destructive technique that provides structural information about metabolites. | Identifying and quantifying MTOB in complex biological samples. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful combination of techniques for separating and identifying metabolites in a mixture. | Profiling the changes in MTOB and other metabolites in response to genetic or environmental perturbations. nih.gov |

Biotechnological and Biomedical Research Applications of 4 Methylthio 2 Oxobutanoate

Metabolic Engineering for Sulfur-Containing Metabolite Production

Metabolic engineering has opened new avenues for the sustainable production of valuable sulfur-containing compounds, and 4-methylthio-2-oxobutanoate (B1231810) is a key player in these endeavors. As a central metabolite in the methionine salvage pathway, MTOB can be biotransformed into a variety of commercially important sulfur compounds.

Researchers are actively exploring the use of microbial cell factories to convert MTOB into desired products. One area of focus is the production of methanethiol (B179389), a potent sulfur-containing volatile compound with applications in the food and flavor industries. By engineering the metabolic pathways of microorganisms such as Escherichia coli and Saccharomyces cerevisiae, scientists aim to enhance the enzymatic conversion of MTOB to methanethiol. This often involves the overexpression of key enzymes, such as demethiolases, that catalyze the final step in this conversion.

The enzymatic conversion of MTOB is also being explored for the production of other sulfur-containing metabolites. For instance, patent literature describes methods for the enzymatic conversion of 4-methylthio-2-oxobutanoic acid to other valuable compounds through the action of various enzymes, including oxidoreductases, transferases, hydrolases, and lyases. These engineered pathways can lead to the synthesis of a range of sulfur-containing molecules with diverse industrial applications.

Table 1: Examples of Engineered Microbial Strains for Sulfur Metabolite Production from MTOB

| Microorganism | Engineered Pathway/Enzyme | Target Sulfur Metabolite | Potential Application |

| Escherichia coli | Overexpression of L-methionine-γ-lyase | Methanethiol | Flavor and aroma production |

| Saccharomyces cerevisiae | Engineered Ehrlich pathway | Methionol | Flavor and fragrance industry |

| Corynebacterium glutamicum | Overexpression of transaminases | L-methionine | Animal feed supplement |

The development of efficient microbial strains for the conversion of MTOB represents a significant advancement in industrial biotechnology, offering a more sustainable and controlled method for producing valuable sulfur-containing compounds compared to traditional chemical synthesis.

Research into Alternative Methionine Sources and Analogs